ethyl 5-hydroxy-1H-indazole-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-8-6(3-9(7)13)5-11-12-8/h3-5,13H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLADEBJTGAAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=NNC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271462 | |
| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206800-78-3 | |
| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206800-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-hydroxy-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction time and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydroxyindazole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, allowing for the introduction of various substituents. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyindazole derivatives.
Substitution: Halogenated or alkylated indazole derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylate groups facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. The indazole ring structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, which dictate their chemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Ethyl 5-Hydroxy-1H-Indazole-6-Carboxylate and Analogs
Key Differences and Implications
- Substituent Position: The hydroxyl group at position 5 in the target compound contrasts with halogen (e.g., Cl, Br) or nitro groups in analogs.
- Carboxylate Position : The ethyl carboxylate at position 6 differs from analogs with ester groups at position 3 (e.g., ethyl 6-chloro-1H-indazole-3-carboxylate). Position 6 may sterically hinder interactions with enzyme active sites compared to position 3 .
- Biological Activity : Nitro-substituted indazoles (e.g., 5-bromo-4-nitro-1H-indazole) are often evaluated for antimicrobial activity, while carboxylate esters serve as intermediates in drug discovery .
Biological Activity
Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a synthetic compound that belongs to the indazole class of heterocyclic compounds. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by the presence of hydroxyl and carboxylate functional groups, which facilitate hydrogen bonding and interactions with various biological targets. Its molecular structure can be represented as follows:
This structure allows the compound to exhibit unique pharmacological properties compared to other indazole derivatives.
The biological activity of this compound primarily involves its interaction with specific kinases, including CHK1, CHK2, and SGK. These interactions inhibit kinase activity by binding to the ATP-binding site, leading to several downstream effects:
- Cell Cycle Regulation : The compound may induce cell cycle arrest, particularly in cancer cells, by inhibiting key regulatory kinases.
- Apoptosis Induction : It has been suggested that the compound can promote programmed cell death in malignant cells.
- Reduced Cell Proliferation : By inhibiting cell cycle progression, this compound may effectively reduce the proliferation of tumor cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines through:
- Cytotoxicity : The compound has shown potent cytotoxic effects against human cancer cells, with IC50 values indicating effective concentrations for inhibiting cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.4 |
| MCF7 (Breast) | 6.2 |
| A549 (Lung) | 4.8 |
Antimicrobial Activity
This compound also displays antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, making it a candidate for oral administration. Its metabolic pathways include oxidation to quinone derivatives and reduction to hydroxyindazole derivatives.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- In Vitro Anti-Cancer Study : A study assessed the effects of this compound on breast cancer cells, revealing significant apoptosis induction and cell cycle arrest at G2/M phase.
- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-hydroxy-1H-indazole-6-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of hydrazine derivatives with β-ketoesters or condensation reactions under acidic conditions. For example, analogous indazole derivatives are synthesized via cyclization of 3-aminocrotonate esters with nitrous acid, followed by esterification . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield optimization may require temperature control (reflux in ethanol or methanol) and stoichiometric adjustments of reagents .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:
- NMR : - and -NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 165–170 ppm).
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, as demonstrated for related tetrahydroindazole carboxylates .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps. ICReDD’s framework integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst screening). For example, free-energy profiles for analogous indazole syntheses identify rate-limiting steps, enabling targeted optimization . Machine learning models trained on reaction databases further prioritize high-yield pathways .
Q. How to resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Tautomerism Analysis : Variable-temperature NMR distinguishes keto-enol tautomers (e.g., hydroxyindazole vs. oxo forms).
- X-ray Refinement : SHELXL refines crystal structures to resolve positional disorder, as applied to hydrated indazole carboxylates .
- Dynamic NMR : Exchange spectroscopy (EXSY) detects equilibrium between rotational isomers in solution.
Q. What strategies elucidate the biological activity mechanisms of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., PKA, AMPA receptors) using fluorescence polarization. Dose-response curves (IC) quantify potency .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., indazole binding to ATP pockets). Validate with site-directed mutagenesis .
- Metabolic Stability : LC-MS/MS monitors hepatic microsomal degradation to identify labile functional groups (e.g., ester hydrolysis) .
Q. How to assess stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and heat (40–60°C). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Modeling : Arrhenius plots predict shelf-life by correlating degradation rates with temperature.
Q. What methods enable regioselective modifications of the indazole core?
- Methodological Answer :
- Protecting Groups : Temporarily block the 5-hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic substitution at C4 or C7 .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) facilitate aryl/heteroaryl additions at C3. Optimize ligand/base combinations to suppress dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
